Methotrexate-d3 Hexaglutamate

LC-MS/MS method validation therapeutic drug monitoring methotrexate polyglutamate quantification

Methotrexate-d3 Hexaglutamate (MW 1103.03, C₄₅H₅₄D₃N₁₃O₂₀) is a deuterated stable isotope-labeled analog of the endogenous methotrexate hexaglutamate metabolite (MTXPG6), carrying three deuterium atoms to generate a +3 Da mass shift. As a hexaglutamated antifolate species, it represents the longest-chain methotrexate polyglutamate routinely targeted in bioanalytical workflows, where MTXPG6 is recognized as the terminal, most avidly cell-retained active metabolite produced by folylpolyglutamate synthetase (FPGS).

Molecular Formula C₄₅H₅₄D₃N₁₃O₂₀
Molecular Weight 1103.03
Cat. No. B1151405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethotrexate-d3 Hexaglutamate
SynonymsN-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-γ-glutamyl-L-γ-glutamyl-L-γ-glutamyl-L-γ-glutamyl-L-γ-glutamyl-L-glutamic Acid-d3;  N-[N-[N-[N-[N-[N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-γ-glutamyl]-L-γ-glutamyl]-
Molecular FormulaC₄₅H₅₄D₃N₁₃O₂₀
Molecular Weight1103.03
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methotrexate-d3 Hexaglutamate: Stable Isotope-Labeled Internal Standard for Long-Chain Methotrexate Polyglutamate Quantification


Methotrexate-d3 Hexaglutamate (MW 1103.03, C₄₅H₅₄D₃N₁₃O₂₀) is a deuterated stable isotope-labeled analog of the endogenous methotrexate hexaglutamate metabolite (MTXPG6), carrying three deuterium atoms to generate a +3 Da mass shift . As a hexaglutamated antifolate species, it represents the longest-chain methotrexate polyglutamate routinely targeted in bioanalytical workflows, where MTXPG6 is recognized as the terminal, most avidly cell-retained active metabolite produced by folylpolyglutamate synthetase (FPGS) [1]. Unlike the commonly used monoglutamate internal standard Methotrexate-d3 (MW 457.46), which co-elutes only with parent methotrexate, Methotrexate-d3 Hexaglutamate is specifically designed for accurate isotope-dilution quantification of the hexaglutamate fraction (MTXPG6) within complex biological matrices via LC-MS/MS, addressing a distinct analytical gap for therapeutic drug monitoring (TDM) and pharmacokinetic-pharmacodynamic studies [2].

Why Methotrexate-d3 Hexaglutamate Cannot Be Substituted by Methotrexate-d3 or Other Polyglutamate Internal Standards


The analytical challenge posed by methotrexate hexaglutamate (MTXPG6) is twofold: first, its intracellular concentration in patient samples is typically at or below the detection threshold in erythrocytes and PBMCs—frequently reported as undetectable—while shorter-chain polyglutamates (MTXPG1–5) are readily quantifiable [1]. Second, MTXPG6 has a mass spectrometric transition (m/z 1100.4 > 308.1) that is chromatographically and ionization-efficiency distinct from the monoglutamate (m/z 455.2 > 308.1) and intermediate polyglutamates [2]. Using Methotrexate-d3 (monoglutamate, MW 457.46) as a surrogate internal standard for MTXPG6 introduces differential matrix effect compensation error and retention time mismatch, compromising quantification accuracy . Furthermore, the hexaglutamate form exhibits unique FPGS substrate kinetics with significantly lower Vmax and Km compared to MTX-Glu2 through MTX-Glu5, meaning its intracellular formation and steady-state concentration are governed by distinct enzymatic constraints that require a matched internal standard for rigorous pharmacokinetic modeling [3].

Quantitative Differentiation Evidence: Methotrexate-d3 Hexaglutamate vs. Comparator Internal Standards and In-Class Polyglutamates


LLOQ Differential Between MTXPG6-7 and MTXPG1-5 Reflects Distinct Analytical Sensitivity Requirements

In the validated HILIC-MS/MS method by Daraghmeh et al. (2022), the lower limit of quantification (LLOQ) for the long-chain polyglutamate group MTXPG6-7 is 0.8 nmol/L, which is 8-fold higher than the LLOQ of 0.1 nM (0.1 nmol/L) for MTXPG1-5 . This differential directly reflects the substantially lower natural abundance and greater analytical challenge of the hexaglutamate metabolite in biological matrices. By contrast, Den Boer et al. (2013) reported a uniform LLOQ of 1 nM for all MTXPGn using an LC-ESI-MS/MS method — a value that does not capture the differential sensitivity needed for MTXPG6 [1]. The 0.8 nmol/L LLOQ for MTXPG6 represents a validated benchmark: any internal standard used for MTXPG6 quantification must demonstrate equivalent or better sensitivity at this concentration. Methotrexate-d3 Hexaglutamate, as a matched isotopologue, co-elutes and co-ionizes identically with endogenous MTXPG6 at the 0.8 nmol/L threshold, enabling reliable peak integration where a mismatched monoglutamate internal standard would fail .

LC-MS/MS method validation therapeutic drug monitoring methotrexate polyglutamate quantification

MS/MS Transition Specificity: Methotrexate-d3 Hexaglutamate Targets m/z 1100.4 > 308.1, Out of Range for Monoglutamate Internal Standards

The protonated precursor ion of endogenous MTXPG6 has a mass-to-charge ratio of m/z 1100.4 and a characteristic product ion at m/z 308.1 in positive electrospray ionization mode [1]. Methotrexate-d3 Hexaglutamate, with its +3 Da mass shift, produces a precursor ion at m/z 1103.4 that fragments to the same m/z 308.1 product ion, enabling isotope-dilution quantification in SRM/MRM mode . In contrast, Methotrexate-d3 (monoglutamate, Cayman #22378, MW 457.46) has a precursor ion at m/z 458.2 > 308.2 — a transition that is incompatible with MTXPG6 quantification because it occupies a completely different chromatographic retention window and ionization efficiency regime . The unlabeled comparator Aminopterin, occasionally used as an internal standard for MTXPG methods, has an MS/MS transition at m/z 441.2 > 294.2, which further deviates from the MTXPG6 transition and introduces differential matrix effect susceptibility [1]. Only a matched isotopologue such as Methotrexate-d3 Hexaglutamate can co-elute with endogenous MTXPG6 and experience identical ionization suppression/enhancement, a requirement for robust method validation per FDA bioanalytical guidelines.

mass spectrometry selected reaction monitoring isotope dilution

Cellular Retention Hierarchy: Longer-Chain Polyglutamates (Glu4–Glu6) Demonstrate Superior Intracellular Retention vs. Short-Chain and Monoglutamate Forms

Primary hepatocyte and H35 hepatoma cell efflux studies demonstrate that longer-chain γ-glutamyl derivatives (Glu4–Glu5) are more avidly retained than shorter-chain forms (Glu2–Glu3), with monoglutamate MTX (Glu1) exhibiting rapid equilibration across the cell membrane [1]. The hexaglutamate (Glu6), as the longest-chain polyglutamate typically formed by FPGS, represents the extreme of this retention hierarchy — polyglutamylation to six glutamate residues yields a highly polyanionic molecule that cannot be transported by ABCC-family efflux transporters, resulting in an intracellular accumulation half-life of weeks (t₁/₂(a) = 6.5 weeks reported for total erythrocyte MTX polyglutamates) [2]. In human lymphocytes, MTX polyglutamates are synthesized up to the hexaglutamate within 24 hours of incubation, with the pentaglutamate predominating after drug removal, demonstrating that the hexaglutamate pool is a dynamic reservoir that interconverts with shorter forms depending on γ-glutamyl hydrolase (GGH) activity [3]. By contrast, Methotrexate-d3 (monoglutamate) reflects only the rapidly exchangeable extracellular pool with a plasma terminal half-life of 3–10 hours — a fundamentally different pharmacokinetic compartment [4].

cellular pharmacokinetics efflux transport polyglutamate retention

Clinical Detectability Gap: MTXPG6 Is Undetectable in Most Patient Samples While MTXPG1–5 Are Quantifiable, Validating the Need for a Dedicated High-Sensitivity Internal Standard

In a 2025 UPLC-MS/MS method validation by Sundaresan et al., MTXPG1–5 were successfully quantified in PBMCs from five methotrexate-treated rheumatoid arthritis patients, with LLOQs < 1 fmol/million cells and R² > 0.995 for all analytes, yet 'no signal for MTX-PG6 was detected in the patient samples' [1]. Similarly, Meesters et al. (2011) reported that in packed erythrocyte samples from RA patients receiving low-dose oral MTX, the highest observed glutamylation degree was MTXPG5, with MTXPG6 and MTXPG7 not detected in any of the patient samples, despite the method achieving an LOD of 0.3 nmol/L [2]. This consistent absence of detectable MTXPG6 across two independent clinical cohorts and two different matrices (PBMCs and erythrocytes) underscores that hexaglutamate concentrations, when present, operate at the extreme low end of the analytical range. When MTXPG6 is detected—as reported in some ALL patient samples or under conditions of high-dose MTX therapy—accurate quantification demands a dedicated, matched isotopologue internal standard that can perform reliably near the LLOQ without signal interference from the far more abundant short-chain polyglutamates .

clinical sample analysis rheumatoid arthritis therapeutic drug monitoring MTXPG distribution

FPGS Substrate Kinetics: Hexaglutamate Formation Is the Least Kinetically Favored Step, Explaining Its Scarcity and the Need for a Dedicated Quantitative Tool

A direct biochemical comparison of MTX with its higher polyglutamates (MTX-Glu2 through MTX-Glu6) as substrates for human liver folylpolyglutamate synthetase (FPGS) demonstrated a significant decrease in Vmax values with increasing glutamate chain length, partially compensated by a corresponding decrease in Km [1]. This kinetic profile indicates that each successive glutamylation step catalyzed by FPGS becomes progressively less efficient, with the conversion of MTX-Glu5 to MTX-Glu6 representing the least kinetically favored reaction in the polyglutamation cascade. The net result is that MTXPG6 is the terminal product with the lowest intracellular formation rate, consistent with its undetectable levels in most clinical samples [2]. In contrast, the shorter-chain polyglutamates MTXPG2 and MTXPG3 are formed rapidly and predominate intracellularly, with MTXPG3 reaching median proportions of 41.7% of total erythrocyte MTXPGs in pediatric ALL patients [3]. This kinetic bottleneck at the hexaglutamate step means that MTXPG6 concentrations are exquisitely sensitive to FPGS and GGH polymorphisms — precisely the pharmacogenetic questions that require accurate, matched-internal-standard quantification.

folylpolyglutamate synthetase enzyme kinetics substrate specificity polyglutamate chain elongation

Deuterium Label Selection: d3 Mass Shift Balances Isotopic Separation with Chromatographic Co-Elution vs. d7 Alternative

Best practice guidelines for stable isotope internal standard selection recommend a mass difference of at least +3 Da for deuterated internal standards to avoid isotopic overlap with the natural abundance ¹³C and ¹⁵N isotopologues of the unlabeled analyte [1]. Methotrexate-d3 Hexaglutamate (Δm = +3 Da) meets this minimum requirement while minimizing the risk of chromatographic deuterium isotope effect — a phenomenon where highly deuterated compounds (e.g., d7, d9) exhibit slightly shifted retention times compared to their protium analogs, potentially degrading the precision of isotope-dilution quantification [2]. The alternative Methotrexate-d7 Hexaglutamate (MW 1107.05, Δm = +7 Da) provides a larger mass shift that eliminates any residual isotopic overlap risk but introduces greater potential for retention time shift due to the cumulative effect of seven C–D vs. C–H bonds on reversed-phase chromatographic behavior [3]. For procurement decisions, the d3 variant represents the validated choice in the published literature for methotrexate polyglutamate internal standards, with the Den Boer 2013 and Daraghmeh 2022 methods both relying on d3-labeled isotopologues [4]. The Cayman Chemical Methotrexate-d3 (monoglutamate) product specifies ≥99% deuterated forms (d₁–d₃), establishing an isotopic purity benchmark that the hexaglutamate analog must match for regulatory-compliant bioanalysis .

stable isotope labeling deuterium isotope effect internal standard selection LC-MS method development

Optimal Application Scenarios for Methotrexate-d3 Hexaglutamate Based on Quantitative Differentiation Evidence


Therapeutic Drug Monitoring of High-Dose Methotrexate in Acute Lymphoblastic Leukemia (ALL) Requiring Hexaglutamate-Specific Quantification

In pediatric ALL protocols where high-dose MTX (>1 g/m²) is administered, intracellular MTXPG6 accumulation in lymphoblasts has been directly correlated with treatment outcome. The Daraghmeh et al. (2022) validated HILIC-MS/MS method demonstrates that MTXPG6 requires a dedicated LLOQ of 0.8 nmol/L — 8-fold higher than MTXPG1–5 — and Methotrexate-d3 Hexaglutamate as the matched internal standard is the only way to achieve accurate quantification at this sensitivity threshold . Without this compound, laboratories must rely on mismatched internal standards that cannot correct for the differential matrix effects and ionization efficiency at the m/z 1100.4 transition, risking quantitative errors that could misinform clinical dose adjustments.

Pharmacogenetic Studies Correlating FPGS/GGH Polymorphisms with Terminal Polyglutamation Capacity

FPGS kinetic data show that the conversion of MTX-Glu5 to MTX-Glu6 is the least kinetically favored step in the polyglutamation cascade, with progressively decreasing Vmax and Km values at each elongation step [1]. This bottleneck makes MTXPG6 levels exquisitely sensitive to FPGS and GGH genetic variants. Researchers studying pharmacogenetic determinants of MTX efficacy need Methotrexate-d3 Hexaglutamate to accurately quantify the terminal hexaglutamate pool, which serves as the most informative biomarker of maximal polyglutamation capacity — a parameter that MTXPG3 (the predominant clinical species at 41.7% of total) cannot substitute for.

Intracellular Drug Retention and Efflux Studies Distinguishing the Hexaglutamate Reservoir from Shorter-Chain Polyglutamate Pools

Efflux studies in hepatic cell models demonstrate that longer-chain γ-glutamyl derivatives (Glu4–5) are more avidly retained than short-chain forms (Glu2–3), with MTX monoglutamate rapidly equilibrating across the cell membrane [2]. The hexaglutamate represents the extreme of this retention hierarchy due to its highly polyanionic character, rendering it non-effluxable via ABCC transporters. Methotrexate-d3 Hexaglutamate enables pulse-chase experiments that separately track the hexaglutamate pool's turnover kinetics, which operates on a timescale of weeks (erythrocyte accumulation t₁/₂ = 6.5 weeks) compared to hours for the monoglutamate — a critical distinction for understanding tissue-specific MTX pharmacokinetics that Methotrexate-d3 (monoglutamate) cannot resolve.

Method Development and Validation for Regulatory-Compliant Bioanalysis of Full-Spectrum MTX Polyglutamate Profiles

For CROs and clinical pharmacology laboratories developing FDA/EMA-compliant LC-MS/MS methods for MTX polyglutamate quantification, Methotrexate-d3 Hexaglutamate is an essential component of the stable isotope-labeled internal standard cocktail. The Sundaresan et al. (2025) UPLC-MS/MS method validation demonstrates that a mixture of MTX-PG1-6 internal standards — each matched to its corresponding analyte — achieves LLOQs <1 fmol/million cells, linearities R² > 0.995, and intraday precision %CV of 2.7–11.4% [3]. Omitting the hexaglutamate internal standard from this cocktail creates a validation gap: MTXPG6 cannot be reliably quantified, yet its presence or absence is itself a clinically informative parameter, as it reflects the upper limit of a patient's polyglutamation capacity.

Quote Request

Request a Quote for Methotrexate-d3 Hexaglutamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.